1-{[(5-amino-1H-tetrazol-1-yl)acetyl](benzyl)amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a benzylacetamido group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Benzylacetamido Group: This step involves the acylation of the tetrazole derivative with benzylacetyl chloride in the presence of a base such as triethylamine.
Cyclohexane Carboxamide Formation: The final step involves the coupling of the benzylacetamido-tetrazole intermediate with 2,6-dimethylphenyl isocyanate to form the desired cyclohexane carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group on the tetrazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The benzylacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzylacetamido compounds.
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The benzylacetamido group can enhance binding affinity through hydrophobic interactions, while the cyclohexane carboxamide moiety can provide additional stability and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(5-AMINO-2H-1,2,3-TRIAZOL-4-YL)-1H-TETRAZOLE: This compound shares the tetrazole ring but lacks the benzylacetamido and cyclohexane carboxamide groups.
3,6-BIS(1H-1,2,3,4-TETRAZOL-5-YL-AMINO)-1,2,4,5-TETRAZINE: This compound has multiple tetrazole rings and is used in energetic materials.
Uniqueness
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-BENZYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a tetrazole ring, benzylacetamido group, and cyclohexane carboxamide moiety
Properties
Molecular Formula |
C25H31N7O2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-benzylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H31N7O2/c1-18-10-9-11-19(2)22(18)27-23(34)25(14-7-4-8-15-25)31(16-20-12-5-3-6-13-20)21(33)17-32-24(26)28-29-30-32/h3,5-6,9-13H,4,7-8,14-17H2,1-2H3,(H,27,34)(H2,26,28,30) |
InChI Key |
XGIZKWMGANTCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CN4C(=NN=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.